Product packaging for 3-Fluoro-4-aminohydrocinnamic acid(Cat. No.:CAS No. 73792-49-1)

3-Fluoro-4-aminohydrocinnamic acid

Cat. No.: B8629637
CAS No.: 73792-49-1
M. Wt: 183.18 g/mol
InChI Key: YJGVHBJUBRNLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-aminohydrocinnamic Acid is a fluorinated organic compound offered as a valuable building block for medicinal chemistry and drug discovery research. The strategic incorporation of fluorine into amino acids and pharmaceutically relevant scaffolds is a well-established strategy to modulate the properties of potential therapeutic agents . Fluorination can be used to improve metabolic stability, influence molecular conformation, and enhance binding affinity to biological targets . This compound features both an aromatic amine and a carboxylic acid functional group, making it a versatile synthon for the synthesis of more complex molecules. Its structure is derived from hydrocinnamic acid, a scaffold of high interest in bioorganic chemistry. Researchers may explore its applications in developing enzyme inhibitors, probing protein-ligand interactions, or as a precursor for novel molecular entities. Key Research Areas: Medicinal Chemistry; Drug Discovery; Fluorine Chemistry; Biochemical Probe Development. Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B8629637 3-Fluoro-4-aminohydrocinnamic acid CAS No. 73792-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73792-49-1

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(4-amino-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H10FNO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13)

InChI Key

YJGVHBJUBRNLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)N

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-Fluoro-4-aminohydrocinnamic acid in solution. By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides precise information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring interactions within the molecule. For this compound, the ¹H NMR spectrum is predicted to show characteristic signals for the aliphatic side chain and the substituted aromatic ring.

The aliphatic portion of the molecule features two methylene groups (-CH₂-), which present as an A₂B₂ spin system, theoretically resulting in two complex multiplets. In practice, they are often observed as two triplets if the coupling constants are similar. The protons of the -CH₂- group adjacent to the carboxylic acid (H-α) are expected to appear at a downfield chemical shift (around 2.6 ppm) due to the electron-withdrawing effect of the carboxyl group. The protons of the -CH₂- group adjacent to the aromatic ring (H-β) are anticipated to resonate slightly further upfield (around 2.9 ppm).

The aromatic region is expected to display three distinct signals corresponding to H-2, H-5, and H-6. The proton ortho to the amino group (H-5) would likely appear as a doublet, coupled to H-6. The proton ortho to the fluorine atom (H-2) is predicted to be a doublet with coupling to both H-6 and the fluorine atom. The H-6 proton, situated between the other two aromatic protons, would appear as a doublet of doublets. The amino (-NH₂) protons typically present as a broad singlet, and the carboxylic acid (-COOH) proton appears as a broad singlet at a significant downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.1br s-
H-2~7.05ddJ(H-H) = ~8.5, J(H-F) = ~1.5
H-6~6.95ddJ(H-H) = ~8.5, J(H-H) = ~2.0
H-5~6.70tJ(H-H) = ~8.5
-NH₂~4.8br s-
H-β (-CH₂Ar)~2.90tJ = ~7.5
H-α (-CH₂COOH)~2.60tJ = ~7.5

Note: Data are predicted based on analogous structures and standard chemical shift increments. br s = broad singlet, dd = doublet of doublets, t = triplet.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each chemically unique carbon atom produces a distinct signal, providing direct evidence of the carbon skeleton and the presence of functional groups.

The spectrum of this compound is expected to show nine distinct carbon signals. The carboxyl carbon (-COOH) is the most deshielded, appearing significantly downfield (~174 ppm). The aromatic carbons exhibit shifts influenced by the fluorine and amino substituents. The carbon directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atom. The aliphatic carbons (C-α and C-β) will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~174.0
C-3~152.0 (d, ¹J(C-F) ≈ 245 Hz)
C-4~140.0 (d, ²J(C-F) ≈ 15 Hz)
C-1~132.0
C-5~125.0
C-2~118.0 (d, ²J(C-F) ≈ 20 Hz)
C-6~115.0 (d, ³J(C-F) ≈ 5 Hz)
C-β~35.0
C-α~30.0

Note: Data are predicted. Multiplicity (d = doublet) and coupling constants (J) refer to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of the fluorine atom. chemicalbook.com With a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. chemicalbook.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). This signal would be split into a multiplet due to spin-spin coupling with the ortho (H-2) and meta (H-4, though this position is substituted) protons on the aromatic ring, providing further confirmation of its position.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two to three bonds). For this molecule, COSY would show a clear correlation between the aliphatic protons H-α and H-β, and also between the coupled aromatic protons (H-5 with H-6, and H-2 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals for H-α, H-β, H-2, H-5, and H-6 to their corresponding carbon signals C-α, C-β, C-2, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be observed from the H-β protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the propanoic acid side chain to the aromatic ring. Correlations from H-α to the carboxyl carbon (C=O) would also be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule with a high degree of confidence.

For this compound, the molecular formula is C₉H₁₀FNO₂. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision.

Molecular Formula: C₉H₁₀FNO₂

Nominal Mass: 183 g/mol

Calculated Exact Mass ([M+H]⁺): 184.07738 u

Experimental determination of the mass of the protonated molecule via HRMS that matches this calculated value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular structure of this compound. The fragmentation pattern observed upon ionization provides a molecular fingerprint, revealing the arrangement of atoms and the stability of different bonds within the molecule.

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic cleavages. The molecular ion peak (M+) would confirm the compound's molecular weight. Key fragmentation pathways for hydrocinnamic acids and related structures typically involve the propanoic acid side chain and substituents on the aromatic ring.

Common fragmentation patterns for protonated amino acids often include the loss of water ([M+H - H₂O]⁺) and the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺) rsc.org. For short-chain carboxylic acids, prominent peaks arise from the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45) nih.gov. The fragmentation of hydrocinnamic acid itself shows a significant peak corresponding to the loss of the carboxyl group.

Based on these principles, the fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the loss of the •COOH radical (a loss of 45 Da).

Benzylic cleavage: Cleavage of the Cα-Cβ bond of the side chain is highly favorable, as it results in the formation of a stable benzylic cation. This would lead to a prominent fragment ion.

McLafferty Rearrangement: While less direct for this structure, rearrangements involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage are possible.

Loss of small molecules: The amino and carboxyl groups can facilitate the elimination of small, stable neutral molecules like water (H₂O, loss of 18 Da) or ammonia (B1221849) (NH₃, loss of 17 Da) from the molecular ion, particularly under certain ionization conditions.

A summary of predicted key fragments is presented below.

Predicted Fragment IonProposed Fragmentation Pathway
[M - COOH]⁺α-cleavage with loss of the carboxyl radical
[M - H₂O]⁺Loss of water, likely involving the carboxyl and amino groups
[M - NH₃]⁺Loss of ammonia from the amino group
C₇H₇FN⁺ (Fluorinated aminotropylium or similar ion)Cleavage of the propanoic acid side chain at the Cα-Cβ bond

This predictive analysis allows for a systematic interpretation of an experimental mass spectrum to confirm the identity and structural integrity of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. Each technique provides complementary information based on the vibrational modes of the chemical bonds.

The IR and Raman spectra of this compound are expected to display characteristic absorption or scattering bands corresponding to its primary functional groups: the carboxylic acid (C=O, O-H), the primary amine (N-H), and the carbon-fluorine (C-F) bond. The precise wavenumbers for these vibrations can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents on the aromatic ring. welcomehomevetsofnj.orgdocbrown.info

Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl group in the carboxylic acid is typically one of the strongest and most easily identifiable bands in an IR spectrum. For aromatic carboxylic acids, this band generally appears in the range of 1680-1710 cm⁻¹. In the solid state, intermolecular hydrogen bonding between carboxylic acid groups to form dimers can lower this frequency. nih.gov

Amino (N-H) Stretch: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. welcomehomevetsofnj.org The presence of two distinct peaks in this region is a clear indicator of a primary amine (-NH₂) group.

Carbon-Fluorine (C-F) Stretch: The C-F bond stretch is typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. For aromatic fluorides, this absorption is usually strong and occurs in the 1250-1120 cm⁻¹ range. Its precise location can help confirm the presence and environment of the fluorine atom on the benzene (B151609) ring.

Hydroxyl (O-H) Stretch: The O-H stretching vibration of the carboxylic acid group appears as a very broad band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.

The expected vibrational frequencies for the key functional groups are summarized in the table below, based on data from analogous compounds such as 4-aminobenzoic acid and 3-amino-4-fluorobenzoic acid. nih.govchemicalbook.com

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Amine (N-H)Asymmetric Stretch3400 - 3500IR & Raman
Amine (N-H)Symmetric Stretch3300 - 3400IR & Raman
Carboxyl (O-H)Stretch (H-bonded)2500 - 3300 (Broad)IR
Carbonyl (C=O)Stretch1680 - 1710IR (Strong)
Aromatic C=CRing Stretch1450 - 1650IR & Raman
Carbon-Fluorine (C-F)Stretch1120 - 1250IR (Strong)

Analysis of both IR and Raman spectra provides a comprehensive and confirmatory assessment of the molecular structure of this compound.

X-ray Crystallography for Solid-State Structural Analysis

The conformation of this compound in its crystalline form is determined by the rotational freedom around its single bonds, particularly within the propanoic acid side chain. The introduction of a fluorine atom can significantly influence conformational preferences through stereoelectronic effects. rsc.org

The key dihedral angles that define the molecule's shape are those involving the aromatic ring and the atoms of the side chain (e.g., Cα-Cβ-Cγ-Cδ). In related fluorinated molecules, an extended, zig-zag conformation of alkyl chains is often favored to minimize steric hindrance. mdpi.com Computational studies on fluorinated compounds have shown that fluorine substitution can enforce specific puckers or rotational preferences. rsc.orgd-nb.infonih.gov Therefore, in the crystalline state, this compound would likely adopt a low-energy conformation where the bulky phenyl ring and the carboxylic acid group are positioned to reduce steric clash, while still allowing for effective intermolecular interactions.

The crystal packing of this compound is governed by a network of intermolecular interactions, leading to the formation of a stable supramolecular assembly. The primary forces driving this assembly are expected to be strong hydrogen bonds. mdpi.commdpi.comresearchgate.net

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carbonyl oxygen and the nitrogen of the amino group). The most common and stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. mdpi.com Additionally, the amino group can participate in N-H···O or N-H···N hydrogen bonds, linking these primary dimer units into more extended chains, sheets, or a three-dimensional network. mdpi.comnih.gov

Other Interactions: Beyond hydrogen bonding, other noncovalent interactions contribute to the stability of the crystal lattice. These can include:

π-π Stacking: The aromatic phenyl rings may stack on top of one another, an interaction that is common in aromatic compounds.

C-H···π Interactions: Hydrogen atoms from the alkyl side chain can interact with the electron-rich face of an adjacent aromatic ring.

Halogen-based Interactions: Although C-F bonds are generally weak hydrogen bond acceptors, other halogen-related interactions might play a minor role in directing the crystal packing. mdpi.com

The interplay of these diverse intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point, solubility, and stability. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A fundamental aspect of understanding a molecule's reactivity and properties lies in its electronic structure. For 3-fluoro-4-aminohydrocinnamic acid, DFT calculations would be employed to determine the distribution of electrons within the molecule. This involves calculating the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack.

Key Parameters from DFT for Electronic Structure Analysis:

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons. The amino group is expected to significantly influence the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons. The carboxylic acid and fluorinated aromatic ring will likely contribute to the LUMO.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Relates to the molecule's kinetic stability and electronic excitation energy.
Electron Density Distribution of electrons in 3D space.Reveals regions of high and low electron concentration, identifying polar and nonpolar areas.
Mulliken Charges Partial charges assigned to individual atoms.Provides insight into the electrostatic potential and reactivity of different atomic sites.

No specific data for the electronic structure of this compound is currently available in published literature.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, theoretical spectra could be generated and compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the calculated frequencies can be correlated with experimental IR absorption bands. This would help in assigning the characteristic peaks for the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. For this compound, this would be particularly useful in assigning the complex aromatic proton and carbon signals, which are influenced by both the amino and fluoro substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths at which the molecule absorbs light, related to the HOMO-LUMO gap.

Currently, there are no published studies reporting the predicted spectroscopic parameters for this compound based on DFT calculations.

The three-dimensional structure of a molecule is critical to its function. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods would be used to explore these different conformations and identify the most stable structures.

This process involves:

Systematic or stochastic conformational search: Generating a wide range of possible 3D structures.

Geometry optimization and energy minimization: For each starting conformation, DFT calculations are used to find the lowest energy structure in that local region of the potential energy surface.

The relative energies of the different stable conformers can then be calculated to determine their population distribution at a given temperature. This information is vital for understanding which shapes the molecule is likely to adopt in different environments.

No conformational analysis studies for this compound have been found in the scientific literature.

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are essential tools. These methods predict how the molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves:

Defining a binding site: Identifying the active site or a region of interest on the target protein.

Docking algorithm: Placing the ligand into the binding site in various conformations and orientations.

Scoring function: Estimating the binding affinity for each pose to rank the most likely binding modes.

This would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein.

There are no published molecular docking studies involving this compound.

Following molecular docking, more rigorous methods can be used to estimate the binding affinity (e.g., free energy of binding) and identify key amino acid residues ("hotspots") that contribute most to the interaction.

Molecular Dynamics (MD) Simulations: MD simulations would model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interactions in a solvated environment.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectories to calculate a more accurate estimate of the binding free energy.

These calculations would provide a quantitative measure of how strongly this compound is predicted to bind to a specific biological target.

Illustrative Data Table for a Hypothetical Docking Study:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Enzyme X---
Hypothetical Receptor Y---

No data is available for the binding affinity or hotspot identification of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to explore the relationship between the structural properties of a series of compounds and their biological activity. nih.gov While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology provides a framework for rationally designing new analogs with potentially improved activity.

A hypothetical QSAR study on a series of this compound analogs would involve quantifying various physicochemical properties, known as descriptors, and correlating them with a measured biological response (e.g., enzyme inhibition, receptor binding). Key descriptors often include steric, electronic, and hydrophobic parameters. nih.gov For instance, 3D-QSAR models consider properties like steric and hydrophobic fields, while 2D-QSAR models might involve parameters like hydrophilicity and hydrogen count. nih.gov

The objective is to develop a statistically significant mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov Such models are valuable in lead optimization to guide the synthesis of more potent molecules. nih.gov

To illustrate the principle, a QSAR analysis of analogs of this compound could involve modifications at various positions. The resulting data would be analyzed to build a predictive model.

Table 1: Illustrative QSAR Descriptors for Hypothetical Analogs

CompoundSubstitution (R)Molecular Weight ( g/mol )LogP (Hydrophobicity)Electronic Effect (Hammett Constant, σ)Predicted Activity (IC₅₀, µM)
Analog 1H183.181.50.0010.5
Analog 2Cl217.622.2+0.235.2
Analog 3CH₃197.212.0-0.178.1
Analog 4OCH₃213.211.6-0.279.3
Analog 5NO₂228.181.4+0.782.4

Note: This table is for illustrative purposes only to demonstrate the principles of a QSAR study. The values are not based on experimental data for this compound analogs.

Analysis of Fluorine’s Influence on Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties. In this compound, the fluorine atom, positioned ortho to the amino group on the phenyl ring, exerts profound effects on acidity, basicity, hydrophobicity, and conformation.

Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect influences the pKa values of nearby functional groups. fu-berlin.de

Acidity: The fluorine atom increases the acidity of the carboxylic acid group by stabilizing the carboxylate anion through induction. mdpi.com

Basicity: Conversely, the electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and the adjacent amino group, thereby reducing the basicity of the amine. mdpi.com This can also decrease the nucleophilicity of the amino group, which has implications for synthetic reactions like peptide coupling. mdpi.com

Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule. fu-berlin.de While fluorine itself is not lipophilic, the C-F bond is highly polarized, yet it is a poor hydrogen bond acceptor. This can lead to reduced solvation by water and an increase in the molecule's partitioning into a nonpolar environment. The impact of increasing fluorine content on the hydrophobicity of aliphatic amino acids has been shown to be larger than a mere increase in size. fu-berlin.de

Conformational Influence: The presence of fluorine can introduce specific conformational preferences. In molecules containing a β-fluoroamine motif, a gauche orientation between the C-F bond and the C-NH₃⁺ bond is often energetically favored over an anti-conformation due to electrostatic attraction. nih.gov This stereoelectronic effect can lock the side chain into a preferred conformation, which can be critical for molecular recognition and binding to biological targets.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This property is often exploited in medicinal chemistry to enhance metabolic stability. nih.gov By replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) with a fluorine atom, that metabolic pathway can be blocked, potentially increasing the half-life and bioavailability of the compound.

Table 2: Predicted Influence of Fluorination on Molecular Properties

Property4-Aminohydrocinnamic acid (Non-fluorinated analog)This compoundRationale for Change
Acidity (Carboxylic Acid pKa)Higher pKa (Less acidic)Lower pKa (More acidic)Inductive electron withdrawal by fluorine stabilizes the carboxylate anion. mdpi.com
Basicity (Amino Group pKa)Higher pKa (More basic)Lower pKa (Less basic)Inductive effect of fluorine reduces electron density on the amino group. mdpi.com
Hydrophobicity (LogP)Lower LogPHigher LogPFluorination generally increases lipophilicity. fu-berlin.de
Metabolic StabilityPotentially susceptible to aromatic oxidationEnhanced stabilityThe strong C-F bond can block sites of metabolic attack. nih.gov

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The presence of a reactive primary aromatic amine and a carboxylic acid group on the 3-Fluoro-4-aminohydrocinnamic acid scaffold enables its use in the synthesis of a wide array of heterocyclic compounds. These reactions leverage the nucleophilicity of the amine and the electrophilic nature of the carboxyl group (or its derivatives) to construct various ring systems.

The 4-amino group of this compound is a key functional handle for building nitrogen-containing heterocycles like triazoles. A general synthetic strategy involves converting the aromatic amine into a more reactive intermediate, such as a diazonium salt or a hydrazine (B178648), which can then undergo cyclization reactions. For instance, the synthesis of 1,2,4-triazole-3-thiones often begins with the reaction of an aromatic amine with carbon disulfide, followed by cyclization with hydrazine and subsequent reactions. youtube.com The 4-amino-5-aryl-1,2,4-triazole-3-thione scaffold is recognized for its potential in medicinal chemistry. youtube.com

The synthesis of 3-amino-1,2,4-triazole derivatives is another well-established route where the core triazole ring is constructed, and the amino group from a precursor molecule is incorporated. libretexts.org The amino group of this compound can be readily diazotized and subsequently used in cyclization reactions to form triazole rings. Similarly, reaction with thiocyanates or isothiocyanates can lead to the formation of thiazole (B1198619) and thiazolidinone derivatives, which are important heterocyclic cores in many biologically active compounds.

The condensation of the primary amino group of this compound with aldehydes or ketones provides a direct route to Schiff bases, or imines. britannica.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. britannica.com Schiff bases are versatile intermediates in organic synthesis and are known for a wide range of applications. savemyexams.com

The general reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the attack by the primary amine. The resulting hemiaminal intermediate then eliminates a molecule of water to form the stable imine product. The fluorine substituent on the aromatic ring can influence the reactivity of the amino group and the properties of the resulting Schiff base. A variety of aldehydes can be used in this reaction, leading to a diverse library of imine derivatives. rsc.orgrsc.org

Table 1: Examples of Schiff Base Formation from Aromatic Amines This table presents examples of Schiff bases synthesized from related aromatic amines, illustrating the general reaction applicable to this compound.

Amine ReactantAldehyde ReactantResulting Schiff Base Structure (Core)Reference
4-AminophenolBenzaldehydeC₆H₄(OH)N=CHC₆H₅ britannica.com
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione4-MethylbenzaldehydeC₉H₆FN₄S-N=CHC₆H₄(CH₃) rsc.org
2-(4-aminophenyl)acetonitrile4-ChlorobenzaldehydeC₆H₄(CH₂CN)N=CHC₆H₄(Cl) rsc.org
4-AminoantipyrineSalicylaldehydeC₁₁H₁₁N₃O-N=CHC₆H₄(OH) savemyexams.com

Design and Synthesis of Peptidomimetics and Constrained Peptides

This compound serves as an excellent scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. Its backbone can be seen as a mimic of a phenylalanine residue within a peptide chain, while the fluoro and amino groups offer sites for further modification and conformational control. Constraining the conformation of peptide ligands can lead to enhanced potency, receptor selectivity, and enzymatic stability. google.com

The incorporation of unnatural amino acids, particularly those with fluorinated substituents, is a powerful strategy in peptidomimetic design. rasayanjournal.co.in Fluorine substitution can induce specific conformational preferences in the peptide backbone, such as favoring a particular prolyl-ring pucker, which can pre-organize the molecule for optimal binding to its biological target. researchgate.net The hydrocinnamic acid structure provides a rigid backbone, and the fluorine atom on the phenyl ring of the target compound can similarly be used to restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and specificity. nih.gov These constrained peptidomimetics are valuable tools for inhibiting protein-protein interactions (PPIs), which are often characterized by large and relatively featureless interfaces. nih.gov

Application in the Construction of Functionalized Oligomers and Polymers

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it an ideal monomer for step-growth polymerization. savemyexams.comstackexchange.com This process allows for the construction of functionalized polyamides and polyesters, where the monomer unit is incorporated directly into the polymer backbone. nih.gov

In the formation of polyamides, the carboxylic acid group of one monomer reacts with the amino group of another in a condensation reaction, forming a repeating amide linkage. britannica.comcsbsju.edu This is analogous to the formation of proteins from amino acids. savemyexams.com The reaction can be carried out via direct polycondensation, often using activating agents to facilitate the amide bond formation at moderate temperatures. rasayanjournal.co.innih.gov

Table 2: Polymerization Potential of Aminocarboxylic Acids

Polymer TypeLinkage FormedGeneral Reaction
PolyamideAmide (-CO-NH-)n H₂N-R-COOH → H-[NH-R-CO]ₙ-OH + (n-1) H₂O
Polyester (B1180765)Ester (-CO-O-)n HO-R-COOH → H-[O-R-CO]ₙ-OH + (n-1) H₂O

Note: For polyester formation, the amino group of this compound would need to be converted to a hydroxyl group.

Similarly, if the amino group were replaced by a hydroxyl group, the resulting hydroxycarboxylic acid could undergo polymerization to form polyesters. libretexts.orgsavemyexams.com The presence of the fluorine atom and the remaining functional group (either the free amine in a polyester chain or the free carboxylic acid in a polyamide chain, depending on the polymerization partner) introduces specific functionality along the polymer chain. These functional groups can be used for post-polymerization modification, allowing for the tailoring of polymer properties such as solubility, thermal stability, and biocompatibility for various applications. rsc.orgresearchgate.net

Derivatization for Prodrug Design and Delivery Systems (focus on chemical modification mechanisms, not therapeutic efficacy)

The concept of a prodrug involves chemically modifying a biologically active molecule to improve its physicochemical or pharmacokinetic properties. researchgate.netresearchgate.net this compound contains two ideal functional groups—a carboxylic acid and an amine—for such chemical modifications. These modifications create bioreversible derivatives that can be cleaved in vivo to release the parent compound. researchgate.net

The carboxylic acid moiety can be esterified with various alcohols to form ester prodrugs. The rate of in vivo hydrolysis to release the free carboxylic acid can be tuned by altering the structure of the alcohol promoiety. youtube.com For example, amino acid ester prodrugs are a common strategy where the structure and stereochemistry of the amino acid affect the rate of enzymatic cleavage. youtube.com

The amino group can be derivatized to form amides, carbamates, or other linkages. For instance, coupling the amine with an amino acid would create a dipeptide-like structure. These modifications can be designed to be cleaved by specific enzymes, potentially targeting the release of the active drug to particular tissues or cells where those enzymes are highly expressed. The primary goal of these derivatizations is to create a chemically stable prodrug that, upon bioconversion, efficiently releases the parent drug without generating toxic byproducts. researchgate.net

Utility in the Synthesis of PROTAC (Proteolysis Targeting Chimera) Ligands and Related Protein Degraders

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins. wikipedia.org They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. stackexchange.com this compound is a highly suitable building block for the synthesis of ligands for either end of a PROTAC molecule.

Recent research has highlighted the importance of fluorinated amino acid analogues in the design of potent E3 ligase ligands. For example, fluorinated and hydroxylated proline derivatives have been synthesized and incorporated into ligands for the von Hippel-Lindau (VHL) E3 ligase. savemyexams.com These studies show that stereospecific fluorination can be used to control the conformation of the ligand, influencing its binding affinity and the subsequent degradation activity of the resulting PROTAC. savemyexams.comstackexchange.com

The structure of this compound provides a phenyl-amino-acid-like scaffold that can be elaborated into a ligand for an E3 ligase, such as VHL or Cereblon (CRBN), or a ligand for a specific protein of interest. csbsju.edu The carboxylic acid and amino groups serve as convenient attachment points for the linker component of the PROTAC, facilitating the assembly of the final heterobifunctional degrader. The fluorine atom can be strategically employed to enhance binding affinity, metabolic stability, or cell permeability of the resulting ligand.

Future Research Directions and Potential in Chemical Biology

Development of Novel Synthetic Routes for Accessing Complex Fluorinated Scaffolds

The synthesis of complex molecules containing fluorinated scaffolds like 3-Fluoro-4-aminohydrocinnamic acid is a dynamic area of research. While general methods for the introduction of fluorine into organic molecules exist, the development of more efficient and selective strategies remains a key objective. numberanalytics.com Future research will likely focus on:

Late-Stage Fluorination: Developing methods to introduce fluorine at a late stage in a synthetic sequence allows for the rapid diversification of complex molecules. This is particularly valuable for creating libraries of analogs for biological screening.

Catalytic Methods: The use of transition-metal catalysis and organocatalysis for the stereoselective synthesis of fluorinated compounds is a growing field. rsc.orgchimia.ch These methods offer the potential for more efficient and environmentally friendly synthetic routes. For instance, researchers have pioneered new catalytic transformations to convert epoxides into fluorinated oxetanes, a challenging but valuable class of drug-like molecules. sciencedaily.com

Flow Chemistry: The application of flow chemistry to fluorination reactions can offer improved safety and scalability, enabling the production of larger quantities of fluorinated building blocks for further research.

A comparison of common fluorinating agents highlights the diverse options available to synthetic chemists:

Table 1: Comparison of Common Fluorinating Agents
Fluorinating Agent Type Remarks
Selectfluor (F-TEDA-BF4) Electrophilic A versatile and widely used reagent for the fluorination of a variety of substrates. numberanalytics.com
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Another common electrophilic fluorine source, often used in asymmetric fluorination reactions. numberanalytics.com
Diethylaminosulfur Trifluoride (DAST) Nucleophilic Used for the conversion of alcohols and carbonyl compounds to their corresponding fluorinated derivatives. numberanalytics.comnih.gov

Exploration of New Biological Targets and Mechanisms of Action for Fluorinated Analogs

The introduction of fluorine can significantly alter the biological properties of a molecule. For amino acid analogs like this compound, this can lead to enhanced potency, improved metabolic stability, and altered mechanisms of action. nih.govmdpi.com Future research in this area will likely involve:

Enzyme Inhibition: Fluorinated amino acids can act as potent inhibitors of enzymes involved in various disease pathways. The fluorine atom can alter the pKa of nearby functional groups, leading to stronger binding interactions with the enzyme's active site. mdpi.com

Modulation of Protein-Protein Interactions: The incorporation of fluorinated amino acids into peptides can influence their conformation and stability, potentially disrupting or stabilizing protein-protein interactions that are critical for cellular function.

Antimicrobial and Anticancer Agents: Fluorinated compounds have a well-established history in medicine, with many approved drugs containing fluorine. mdpi.com Research into the potential antimicrobial and anticancer properties of this compound and its derivatives could lead to the development of new therapeutic agents. nih.gov For example, fluorinated analogs of phenylalanine have been studied for their incorporation into the nonribosomal peptide gramicidin (B1672133) S. nih.gov

Rational Design of Chemical Probes for Cellular Pathway Interrogation

The unique spectroscopic properties of fluorine make it an excellent tool for studying biological systems. This compound can serve as a scaffold for the design of chemical probes to investigate cellular pathways. Future directions include:

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is a sensitive NMR probe that can be used to study protein structure, dynamics, and interactions in a cellular environment with minimal background interference. nih.govnih.gov

Positron Emission Tomography (PET) Imaging: The radioactive isotope fluorine-18 (B77423) can be incorporated into molecules like this compound to create PET imaging agents. These agents can be used to visualize and quantify biological processes in vivo, aiding in disease diagnosis and drug development. mdpi.com

Fluorescent Probes: While not inherently fluorescent, the aminohydrocinnamic acid backbone can be modified to create fluorescent probes. The fluorine atom can be used to fine-tune the photophysical properties of these probes. scispace.comuea.ac.uk

Advancements in Stereoselective Synthesis of Fluorinated Chiral Building Blocks

Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. The development of methods for the stereoselective synthesis of fluorinated chiral building blocks like this compound is crucial for accessing enantiomerically pure compounds for biological evaluation. nih.gov Key areas for advancement include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of fluorination reactions is a major focus of current research. rsc.orgchimia.ch This includes phase-transfer catalysis and transition-metal catalysis. rsc.org

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Aldolases, for instance, have been employed for the enzymatic asymmetric synthesis of chiral fluorinated building blocks. researchgate.net

Chiral Pool Synthesis: Starting from readily available chiral molecules, new chiral centers can be introduced with high stereocontrol.

Table 2: Approaches to Asymmetric Synthesis of Fluorinated Compounds

Method Description
Asymmetric Catalysis Employs chiral catalysts to induce enantioselectivity in fluorination or subsequent reactions. rsc.orgchimia.ch
Chiral Auxiliaries A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction.
Enzymatic Methods Utilizes the inherent stereoselectivity of enzymes to resolve racemic mixtures or perform asymmetric transformations. researchgate.net

Integration of Computational and Experimental Approaches for Accelerated Discovery in Chemical Biology

The synergy between computational modeling and experimental work is transforming the field of chemical biology. nih.govmdpi.com For a molecule like this compound, this integrated approach can accelerate the discovery of new applications. Future research will benefit from:

In Silico Screening: Computational methods can be used to predict the biological activity and pharmacokinetic properties of virtual libraries of compounds, helping to prioritize which molecules to synthesize and test experimentally. acs.org

Mechanism of Action Studies: Density Functional Theory (DFT) and other computational methods can provide insights into the reaction mechanisms of fluorination reactions and the nature of interactions between fluorinated ligands and their biological targets. acs.orgnih.gov

Force Field Development: Accurate force fields are essential for molecular dynamics simulations of fluorinated molecules. Continued development in this area will improve the predictive power of computational models. nih.gov The integration of machine learning with experimental data is also enhancing the efficiency of these hybrid approaches. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-aminohydrocinnamic acid, and what challenges arise during its synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example, a palladium-catalyzed coupling reaction or nucleophilic substitution can introduce the fluorine substituent. The amino group is often introduced via reduction of a nitro intermediate (e.g., using H₂/Pd-C) or through reductive amination. Key challenges include:

  • Regioselectivity : Fluorine's electron-withdrawing effects can direct substitution patterns, but competing reactions may occur .
  • Stability : The amino group may require protection (e.g., Boc or Fmoc) to prevent side reactions during coupling steps .
  • Purification : Chromatography (HPLC or flash) is critical due to polar intermediates, with purity confirmed via NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : A combination of spectroscopic and computational methods is used:

  • NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic and aliphatic proton signals.
  • X-ray crystallography : Determines precise bond angles and substituent spatial arrangements, critical for understanding steric effects .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity or biological activity .

Q. What are the primary biological targets or mechanisms of action explored for this compound?

  • Methodological Answer : The compound's fluorinated aromatic ring and amino acid backbone make it a candidate for:

  • Enzyme inhibition : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinases or proteases). Assays like fluorescence polarization or SPR measure binding affinity .
  • Anti-inflammatory activity : In vitro models (e.g., LPS-induced cytokine release in macrophages) test suppression of NF-κB pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives with varying substituents?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates .
  • Example : Introducing a trifluoromethyl group (as in ) requires anhydrous conditions to avoid hydrolysis, with yields monitored via LC-MS .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Solubility differences : Use DMSO stocks with consistent concentrations (<0.1% to avoid cytotoxicity) .
  • Assay variability : Standardize protocols (e.g., ATP levels in viability assays) and validate with positive controls (e.g., cisplatin for cytotoxicity) .
  • Metabolic stability : Perform liver microsome assays to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .

Q. What strategies are effective in designing analogs with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the carboxylic acid with a tetrazole or sulfonamide to improve oral bioavailability .
  • Prodrug approaches : Esterify the carboxyl group to enhance membrane permeability, with hydrolysis triggered in target tissues .
  • LogP optimization : Introduce hydrophilic groups (e.g., PEG chains) to balance fluorine-induced hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.